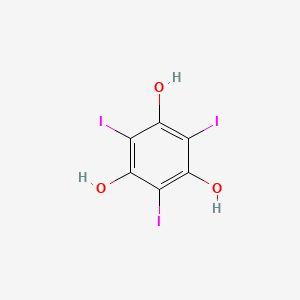

2,4,6-Triiodobenzene-1,3,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

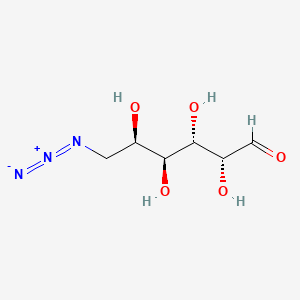

2,4,6-Triiodobenzene-1,3,5-triol is a chemical compound with the CAS Number: 57730-42-4 . It has a molecular weight of 503.8 . The IUPAC name for this compound is 2,4,6-triiodo-1,3,5-benzenetriol .

Molecular Structure Analysis

The molecular formula of 2,4,6-Triiodobenzene-1,3,5-triol is C6H3I3O3 . The InChI code for this compound is 1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H .Aplicaciones Científicas De Investigación

Molecular Scaffolding

The derivatives of 2,4,6-Triiodobenzene-1,3,5-triol, such as 1,3,5-tris(halomethyl)-2,4,6-triethylbenzene, serve as molecular scaffolds for creating various molecular receptors. These compounds offer versatility due to their practical synthetic procedures and the limited chromatography needed in purification, indicating their utility in complex molecular synthesis and receptor modeling (Wallace et al., 2005).

Polyurethane Production

Novel biobased aromatic triols synthesized from 2,4,6-Triiodobenzene-1,3,5-triol derivatives are pivotal in creating biobased segmented polyurethanes. These materials exhibit partial crystallinity and phase separation, characteristics that are crucial in understanding the material properties and potential applications of polyurethanes derived from these triols (Lligadas et al., 2007).

Crystallography and Material Science

The study of isostructural polymorphs of derivatives like triiodoresorcinol and triiodophloroglucinol offers insights into the inter-halogen interactions and crystal structures. These studies are crucial in understanding the material properties and the potential application of these substances in various industries, including pharmaceuticals and electronics (Nath et al., 2008).

Catalysis and Organic Synthesis

The derivatives of 2,4,6-Triiodobenzene-1,3,5-triol are used in catalytic processes and organic synthesis. For example, the catalytic hydrogenation of certain derivatives leads to the production of trioxime and triaminobenzene, substances that have potential applications in various chemical manufacturing processes (Mironenko et al., 2016).

Energetic Materials and Propellants

Certain derivatives, such as 1,3,5-triiodo-2,4,6-trinitrobenzene, have been studied for their potential use in functional energetic materials, which are critical in developing agent defeat weapons (ADWs). These studies focus on balancing performance with thermal stability, an essential consideration in the military and aerospace industries (Zhao et al., 2019).

Propiedades

IUPAC Name |

2,4,6-triiodobenzene-1,3,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQIVUXABFZTSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1I)O)I)O)I)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206428 |

Source

|

| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triiodobenzene-1,3,5-triol | |

CAS RN |

57730-42-4 |

Source

|

| Record name | 2,4,6-Triiodo-1,3,5-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57730-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057730424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3,5-triol, 2,4,6-triiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1329910.png)